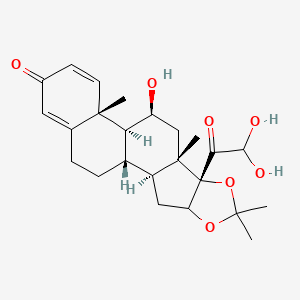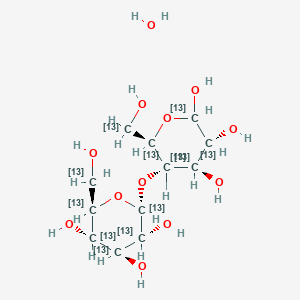
sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate, also known as uric acid sodium salt, is a compound with the molecular formula C5H5N4NaO3S. It is a sodium salt derivative of uric acid, which is a naturally occurring purine derivative found in the body. Uric acid sodium salt is known for its role in the metabolism of purines and its involvement in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate typically involves the reaction of uric acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where uric acid is dissolved in water and sodium hydroxide is added to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of uric acid sodium salt.
Industrial Production Methods
In industrial settings, the production of uric acid sodium salt follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient mixing to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The sodium ion can be substituted with other cations in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reactions involving cation exchange can be carried out using various salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
Sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving purine derivatives.
Biology: The compound is studied for its role in purine metabolism and its effects on biological systems.
Medicine: Research on uric acid sodium salt includes its potential therapeutic applications and its involvement in diseases such as gout.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate involves its interaction with various molecular targets and pathways. The compound acts as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress. It also plays a role in the regulation of purine metabolism and can influence cellular processes through its effects on enzyme activity and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uric Acid: The parent compound of uric acid sodium salt, involved in purine metabolism.
Allopurinol: A structural analog used as a medication to reduce uric acid levels.
Xanthine: Another purine derivative with similar chemical properties.
Uniqueness
Sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate is unique due to its specific sodium salt form, which imparts distinct solubility and reactivity characteristics compared to its parent compound, uric acid. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C5H3N4NaO2S |
|---|---|
Poids moléculaire |
209.14 g/mol |
Nom IUPAC |
sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate |
InChI |
InChI=1S/C5H4N4O2S.Na/c10-4-6-1-2(7-4)8-5(11)9-3(1)12;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1/i1+1,3+1,4+1; |
Clé InChI |
FBZDNRGBUFLQEP-XRNBZBNOSA-M |
SMILES isomérique |
C12=NC(=O)N[13C](=[13C]1N[13C](=O)N2)[S-].[Na+] |
SMILES canonique |
C12=C(NC(=O)N=C1NC(=O)N2)[S-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


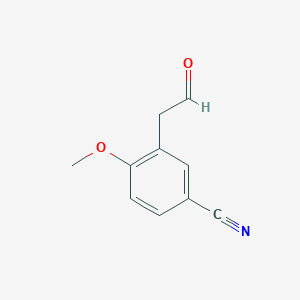
![6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13843301.png)

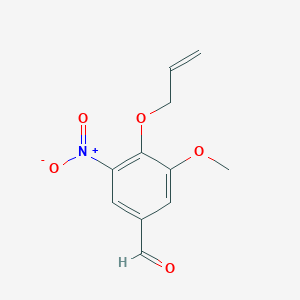
![5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxy-uridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13843311.png)
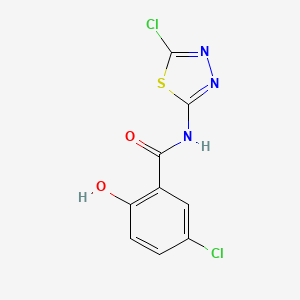

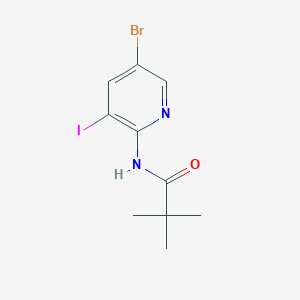
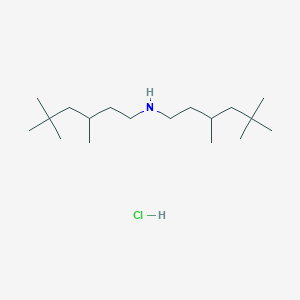
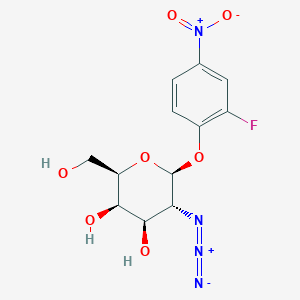

![[2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13843342.png)
